N-Heptyl-N-methylethanolamine
Description
N-Heptyl-N-methylethanolamine is a tertiary ethanolamine derivative characterized by a heptyl (C₇H₁₅) group and a methyl (CH₃) group attached to the nitrogen atom, with a hydroxyl-containing ethanol backbone. While direct data on this compound is absent in the provided evidence, its structure can be inferred from analogous compounds like N-Butyl-N-methylethanolamine (CAS 2893-48-3, C₇H₁₇NO) . The molecular formula of this compound would be C₁₀H₂₃NO, with a calculated molar mass of 173.3 g/mol.
Tertiary ethanolamines are widely used in surfactants, corrosion inhibitors, and pharmaceutical intermediates due to their amphiphilic nature. The heptyl chain enhances lipophilicity, making this compound suitable for applications requiring hydrophobic interactions, such as emulsifiers or nonionic surfactants.
Properties
Molecular Formula |
C10H23NO |
|---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
2-[heptyl(methyl)amino]ethanol |
InChI |
InChI=1S/C10H23NO/c1-3-4-5-6-7-8-11(2)9-10-12/h12H,3-10H2,1-2H3 |
InChI Key |
TWMZBGYMAHDLIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN(C)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Heptyl-N-methylethanolamine can be synthesized through the reaction of heptylamine with ethylene oxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous feeding of reactants into a flow reactor. The reaction mixture is then subjected to fractional distillation to separate the desired product from any by-products. This method ensures a consistent and high-quality output suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: N-Heptyl-N-methylethanolamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Secondary or tertiary amines.
Substitution: Halides or esters.
Scientific Research Applications
N-Heptyl-N-methylethanolamine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Heptyl-N-methylethanolamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Ethanolamine Derivatives
Key Observations:
- Chain Length Effects: Increasing alkyl chain length (e.g., methyl → heptyl) reduces water solubility and increases hydrophobicity. For example, N,N-Dimethylethanolamine is fully water-miscible , whereas N-Hexadecyl diethanolamine is poorly soluble .
- Boiling Points: Longer chains elevate boiling points due to increased van der Waals interactions. This compound likely has a higher boiling point (~200–220°C) compared to N-Methylethanolamine (166–168°C) .
Aromatic vs. Aliphatic Derivatives
Compounds like N-Methylphenethylamine (CAS 4104-43-2, C₉H₁₄ClN) contrast with aliphatic ethanolamines. The aromatic ring in phenethylamine derivatives enhances biological activity (e.g., neurotransmitter analogs) but reduces industrial utility compared to aliphatic counterparts.
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